Purity Specification: ≥98% (NLT 98%) vs. 95% for the Closest Mono-Amine Analog
Across multiple independent vendors, 7-amino-1,3-dihydroisobenzofuran-4-ol is consistently supplied at ≥98% purity (NLT 98%), with documented batch-specific QC analytics including NMR, HPLC, and LC-MS . In contrast, its closest structural congener, 4-amino-1,3-dihydroisobenzofuran (CAS 98475-10-6), is routinely offered at 95% purity from major suppliers . The 3-percentage-point purity differential is significant for fragment-based screening applications where impurities at the 5% level can confound primary screening results through aggregate-based false positives or redox cycling artifacts.
| Evidence Dimension | Commercial purity specification (minimum purity, as certified by vendor QC) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%); QC: NMR, HPLC, LC-MS |
| Comparator Or Baseline | 4-Amino-1,3-dihydroisobenzofuran (CAS 98475-10-6): 95% |
| Quantified Difference | ≥3 percentage points higher purity for the target compound |
| Conditions | Vendor batch release specifications; multiple suppliers (Leyan, MolCore, ChemScene, CymitQuimica, Moldb) |
Why This Matters
Higher baseline purity reduces the probability of impurity-driven false positives in high-throughput screening and ensures more reproducible SAR data in lead optimization campaigns.
